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Kadsuracoccinic acid A - 1016260-22-2

Kadsuracoccinic acid A

Catalog Number: EVT-1594688
CAS Number: 1016260-22-2
Molecular Formula: C30H44O4
Molecular Weight: 468.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kadsuracoccinic acid A is a natural product found in Kadsura coccinea . It is a tetracyclic natural compound and has been used in traditional Chinese medicine for the treatment of various disorders . The molecular formula of Kadsuracoccinic acid A is C30H44O4 .

Molecular Structure Analysis

The molecular structure of Kadsuracoccinic acid A was elucidated by analysis of their 2D-NMR spectroscopic data . The molecular weight is 468.7 g/mol .

Physical And Chemical Properties Analysis

Kadsuracoccinic acid A has a molecular weight of 468.7 g/mol. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors. The compound also has 8 rotatable bonds .

Overview

Kadsuracoccinic acid A is a naturally occurring compound derived from the plant Kadsura coccinea, which is part of the Schisandraceae family. This compound has gained attention due to its potential biological activities, including anti-inflammatory and antioxidant properties. It is classified as a triterpenoid, a type of chemical compound characterized by its structure and biological functions.

Source and Classification

Source: Kadsuracoccinic acid A is primarily extracted from the leaves and fruits of Kadsura coccinea, a climbing plant found in various regions of East Asia, particularly in China and Japan. The plant has been traditionally used in herbal medicine.

Classification:

  • Chemical Class: Triterpenoids
  • IUPAC Name: (3S,4R)-3-hydroxy-4-[(2S,3R)-3-hydroxy-2-methyl-4-oxopentyl]-2-pentenoic acid
  • Molecular Formula: C30H48O5
Synthesis Analysis

Methods

Kadsuracoccinic acid A can be synthesized through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The extraction method involves solvent extraction, where plant materials are treated with solvents like ethanol or methanol to isolate the compound.

Technical Details

  1. Extraction Process:
    • Materials: Fresh leaves or fruits of Kadsura coccinea.
    • Solvent: Ethanol or methanol.
    • Procedure: The plant material is macerated and soaked in the solvent, followed by filtration and concentration under reduced pressure to yield crude extracts.
  2. Synthetic Approaches:
    • Recent studies have explored total synthesis routes involving multi-step organic reactions, including cyclization and functional group transformations to construct the complex molecular framework of Kadsuracoccinic acid A.
Molecular Structure Analysis

Structure

The molecular structure of Kadsuracoccinic acid A features a complex arrangement of carbon rings and functional groups typical of triterpenoids. Its stereochemistry plays a significant role in its biological activity.

Data

  • Molecular Weight: 488.71 g/mol
  • Structural Representation: The compound's structure can be depicted using chemical drawing software to illustrate its stereochemistry and functional groups.
Chemical Reactions Analysis

Reactions

Kadsuracoccinic acid A participates in various chemical reactions typical for carboxylic acids and triterpenoids, including esterification, oxidation, and reduction reactions.

Technical Details

  1. Esterification:
    • Reaction with alcohols to form esters under acidic conditions.
  2. Oxidation:
    • Oxidative cleavage can occur at specific sites on the triterpenoid backbone, potentially altering its biological activity.
  3. Reduction:
    • Reduction reactions may convert ketone groups into alcohols, affecting the compound's solubility and reactivity.
Mechanism of Action

Process

The mechanism of action of Kadsuracoccinic acid A involves its interaction with cellular pathways that mediate inflammation and oxidative stress. It is believed to inhibit pro-inflammatory cytokines and enhance antioxidant defenses within cells.

Data

Research indicates that Kadsuracoccinic acid A exhibits significant activity against reactive oxygen species (ROS), contributing to its protective effects in cellular models. In vitro studies demonstrate its ability to modulate signaling pathways related to inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but typically ranges around 150–160 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with bases to form salts; susceptible to hydrolysis under acidic conditions.
Applications

Scientific Uses

Kadsuracoccinic acid A has potential applications in various fields:

  • Pharmacology: Investigated for its anti-inflammatory and antioxidant properties, making it a candidate for developing therapeutic agents for chronic inflammatory diseases.
  • Cosmetics: Due to its antioxidant properties, it is being explored for use in skincare formulations aimed at reducing oxidative damage.
  • Nutraceuticals: Potential use as a dietary supplement for health benefits related to inflammation and oxidative stress reduction.
Biosynthetic Pathways and Enzymatic Regulation of Kadsuracoccinic Acid A

Genomic and Transcriptomic Insights into Triterpenoid Biosynthesis in Kadsura coccinea

Transcriptomic analyses of Kadsura coccinea roots—the primary site of triterpenoid accumulation—have revealed extensive genetic machinery dedicated to specialized metabolite biosynthesis. Sequencing identified 68,978 unigenes, with 10,825 annotated to metabolic pathways via KEGG classification. Among these, 233 cytochrome P450 (CYP) genes and 128 oxidoreductases were implicated in triterpenoid diversification. These CYPs distribute across 38 families and 8 clans, with CYP716, CYP72, and CYP71 clans predominating triterpenoid modification reactions. Tissue-specific expression profiling demonstrated 6× higher transcript levels of CYP719As and CYP81Qs in roots versus stems or leaves, correlating with elevated triterpenoid content. This spatial expression underscores the roots’ role as a biosynthetic hotspot [3] [5].

Table 1: Key Transcriptomic Features of K. coccinea Roots

CategoryTranscriptomic DataBiological Relevance
Unigenes identified68,978Genetic basis for specialized metabolism
CYP genes233 (38 families, 8 clans)Triterpenoid oxidation/functionalization
Root-specific CYPs6 CYP719As, 1 CYP81QCatalyze ring rearrangements or methyl shifts
Phenylpropanoid pathway10,825 annotated unigenesSupplies precursors for lignan co-synthesis

Additionally, phenylpropanoid biosynthesis genes (e.g., PAL, 4CL) were co-expressed with triterpenoid synthases, suggesting metabolic crosstalk. This pathway generates coniferyl alcohol—a precursor for lignans that coexist with triterpenoids in K. coccinea [8]. Such genomic resources provide a roadmap for identifying candidate genes involved in Kadsuracoccinic Acid A’s late-stage modifications.

Role of Lanostane-Type Skeleton Rearrangement in Kadsuracoccinic Acid A Formation

Kadsuracoccinic Acid A belongs to the 3,4-seco-lanostane triterpenoid class, characterized by cleavage between C-3 and C-4 of ring A and migration of methyl groups. Structural elucidation of related compounds (e.g., heilaohuacids A–B) reveals two unprecedented rearrangement patterns:

  • Me-18 migration from C-13 to C-17: Observed in heilaohuacid A, forming a 17,13-friedo-lanostane scaffold.
  • Me-18 migration from C-13 to C-14: Documented in heilaohuacid B, yielding a 17,14-friedo-lanostane system [10].

These rearrangements require concerted actions of isomerases and CYP450s. NMR and HR-ESI-MS data (e.g., δH 0.88 for H₃-21; HMBC correlations from H₃-18 to C-17/C-16) confirm the novel tetracyclic cores. The proposed biosynthetic route involves:

  • Oxidative cleavage of lanostane ring A by a Baeyer-Villiger monooxygenase homolog.
  • Acid-catalyzed migration of Me-18, facilitated by electron-deficient intermediates at C-17.
  • CYP716-mediated oxidation at C-26 or C-28 to introduce carboxyl groups [10].

Table 2: Structural Features of Rearranged Triterpenoids in K. coccinea

CompoundSkeleton TypeKey RearrangementBioactivity
Heilaohuacid A3,4-seco-17,13-friedoMe-18 migrates C-13→C-17Anti-inflammatory (IL-6 inhibition)
Heilaohuacid B3,4-seco-17,14-friedoMe-18 migrates C-13→C-14Anti-RA-FLS activity
Kadsuracoccinic A*UndeterminedLikely Me-18/C-17 migrationNot reported

*Postulated based on structural analogs

Relative configurations (e.g., 5α,9β,10α,14β,17S,20R in heilaohuacid A) were resolved using ROESY correlations and TDDFT-ECD calculations. For instance, NOE interactions between H₃-19/H-9 and H₃-18/H-20 stabilized the trans-fused ring system [10].

Regulatory Networks of Key Enzymes (DIR, COMT, PLR) in Seco-Lanostane Synthesis

Although DIR (dirigent), COMT (caffeic acid O-methyltransferase), and PLR (pinoresinol-lariciresinol reductase) are classically associated with lignan biosynthesis, emerging evidence suggests their indirect roles in modulating triterpenoid production:

  • DIR Proteins: In Isatis indigotica, the ERF transcription factor LTF1 activates DIR1 to stereoselectively couple coniferyl alcohol radicals into lignan intermediates. K. coccinea homologs may similarly channel phenylpropanoid flux away from triterpenoid precursors. Transient DIR silencing could test this model [6].
  • COMT/PLR Enzymes: COMT methylates lignan precursors (e.g., secoisolariciresinol), while PLR reduces pinoresinol to lariciresinol. In Herpetospermum pedunculosum, COMT/PLR upregulation during seed maturation coincided with 19/26 lignan metabolites increasing 2.5–12.3×. This competition for phenylpropanoid substrates may indirectly limit acetyl-CoA pools for triterpenoid starter units [8].

Table 3: Enzymes Influencing Seco-Lanostane Biosynthesis

EnzymeFunction in Lignan PathwayPutative Impact on TriterpenoidsExpression in K. coccinea
DIRStereoselective radical couplingCompetes for coniferyl alcohol substratesHigh in roots (transcriptome)
COMTO-Methylation of phenylpropanoidsDepletes S-adenosyl methionine (SAM) cofactorCo-expressed with CYPs
PLRReduction of pinoresinolAlters NADPH/NADP+ redox balanceNot quantified

Integrated metabolomic-transcriptomic analyses further identified transcription factors (HpGAF1, HpHSFB3) that co-express with both lignan and triterpenoid biosynthetic genes. These may orchestrate resource allocation between pathways [8]. However, definitive links to Kadsuracoccinic Acid A await enzyme characterization in K. coccinea cell cultures.

Properties

CAS Number

1016260-22-2

Product Name

Kadsuracoccinic acid A

IUPAC Name

(Z,6Z)-6-[(3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2-methylhept-2-enoic acid

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

InChI

InChI=1S/C30H44O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,22,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-,23-20-/t22-,25+,28-,29+,30-/m0/s1

InChI Key

QOIBKZDJHBYYMX-AVNVPESYSA-N

SMILES

CC(=C)C1CCC2C(=CCC3(C2(CCC3=C(C)CCC=C(C)C(=O)O)C)C)C1(C)CCC(=O)O

Synonyms

kadsuracoccinic acid A

Canonical SMILES

CC(=C)C1CCC2C(=CCC3(C2(CCC3=C(C)CCC=C(C)C(=O)O)C)C)C1(C)CCC(=O)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]\3([C@]2(CC/C3=C(\C)/CC/C=C(/C)\C(=O)O)C)C)[C@@]1(C)CCC(=O)O

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